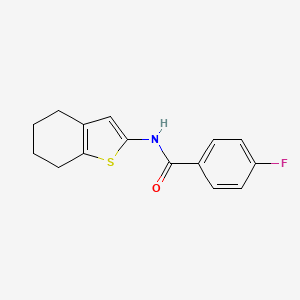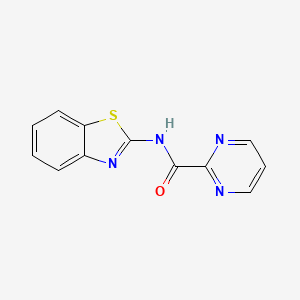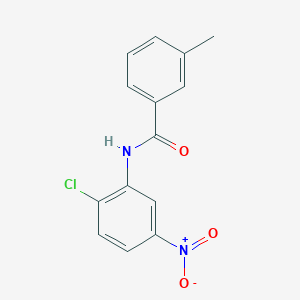![molecular formula C19H26N4O4 B5538991 (3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar pyrrolopyrimidine derivatives involves multi-step reactions, often including condensation and cyclization processes. For instance, compounds related to the target chemical have been synthesized through reactions such as nucleophilic addition to N-Acyliminium, forming various heterocyclic rings (Seo Won-Jun et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of multiple fused rings. These structures have been studied through methods like NMR spectroscopy, revealing intricate details about their aromaticity and substituent effects (Mitsumoto, Yuhki & Nitta, M., 2004).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives exhibit a range of chemical reactions, including cycloadditions, acylations, and transformations influenced by their functional groups. These reactions contribute to their diverse chemical properties, such as reactivity and stability (Pavlovskaya, Т. Л. et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies have detailed these properties using techniques like X-ray crystallography and spectral analysis (Jones, Raymond C. F. et al., 1990).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic characteristics, are key aspects of pyrrolopyrimidine derivatives. Research has explored these properties through various analytical methods, contributing to understanding their behavior in different chemical environments (Halim, S. A. & Ibrahim, M., 2022).
科学的研究の応用
Antitumor Agents and Enzyme Inhibition
A novel compound was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant antitumor properties. This compound, through its unique binding mode, inhibits the growth of tumor cells by dual enzymatic inhibition, demonstrating lower cross-resistance and higher activity against certain cell lines compared to methotrexate (MTX). Its efficacy in inhibiting tumor cell growth suggests a promising avenue for cancer therapy development (Gangjee et al., 2000).
Novel Synthetic Approaches
Research into the synthesis of chiral constrained proline analogues from camphor highlights innovative methods in organic synthesis. Such methodologies facilitate the production of novel compounds with potential applications in medicinal chemistry and drug design (Gorichko et al., 2002). Additionally, studies on the stereospecific synthesis of pyrrolidines from sugar-derived enones offer insights into the creation of enantiomerically pure compounds, further contributing to the field of synthetic organic chemistry (Oliveira Udry et al., 2014).
Targeted Antitumor Agents
Explorations into the design and synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines for targeted antitumor activity have shown that these compounds can be selectively uptaken by folate receptors (FR) in tumor cells. Such specificity, combined with the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), leads to potent inhibition of tumor growth, underscoring the potential for developing targeted cancer therapies (Wang et al., 2013).
Organometallic Compounds as Anticancer Agents
The development of organometallic complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity represents another innovative approach in the search for effective anticancer agents. These complexes offer a new perspective on targeting cancer cell proliferation and could lead to the development of new therapeutic strategies (Stepanenko et al., 2011).
特性
IUPAC Name |
(3aS,6aS)-5-(cyclopentanecarbonyl)-2-[6-(methoxymethyl)pyrimidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-27-9-15-6-16(21-12-20-15)22-7-14-8-23(11-19(14,10-22)18(25)26)17(24)13-4-2-3-5-13/h6,12-14H,2-5,7-11H2,1H3,(H,25,26)/t14-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARWXZMQJHESI-LIRRHRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CC3CN(CC3(C2)C(=O)O)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=NC=N1)N2C[C@H]3CN(C[C@]3(C2)C(=O)O)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-5-(cyclopentanecarbonyl)-2-[6-(methoxymethyl)pyrimidin-4-yl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)



![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)
![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)
